molecular formula C29H34O4S B15094193 2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane

2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane

Cat. No.: B15094193
M. Wt: 478.6 g/mol
InChI Key: RZVKVTBAQRMTEH-UHFFFAOYSA-N
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Description

This compound is a substituted oxane derivative with the IUPAC name (2S,3R,4S,5R,6R)-2-ethylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane (CID: Synthose-2025) . Its structure features:

  • Methyl group at position 6, enhancing steric bulk.
  • Three phenylmethoxy (benzyloxy) groups at positions 3, 4, and 5, providing steric protection and modulating solubility.
  • A phenylmethoxymethyl side chain at position 6, further increasing hydrophobicity.

This compound is likely a synthetic intermediate for glycosylation reactions or drug discovery, given its protective benzyl groups and sulfur-based functionalization.

Properties

IUPAC Name

2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O4S/c1-3-34-29-28(32-21-25-17-11-6-12-18-25)27(31-20-24-15-9-5-10-16-24)26(22(2)33-29)30-19-23-13-7-4-8-14-23/h4-18,22,26-29H,3,19-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVKVTBAQRMTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the phenylmethoxy groups .

Scientific Research Applications

2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in redox reactions, while the phenylmethoxy groups can engage in various binding interactions with proteins and other biomolecules. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Methoxy-Substituted Analog

Compound : (3R,4S,5R,6R)-2-Methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane .
Key Differences :

  • Substituent at Position 2 : Methoxy (-OCH₃) instead of ethylsulfanyl (-S-C₂H₅).
  • Impact :
    • Polarity : Methoxy increases polarity compared to ethylsulfanyl, reducing lipophilicity (logP difference estimated at ~1.5).
    • Reactivity : Lacks sulfur-mediated nucleophilic or redox activity.
    • Collision Cross Section (CCS) : Predicted CCS values for [M+H]+ (242.6 Ų) and [M+Na]+ (258.8 Ų) suggest a slightly more compact structure than the ethylsulfanyl analog due to reduced side-chain bulk.

Fluorinated Benzyl-Glucose Derivative

Compound: 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl Fluoride . Key Differences:

  • Substituent at Position 2 : Fluoride (-F) instead of ethylsulfanyl.
  • Additional Benzyl Group : Position 6 has a fourth benzyl group.
  • Impact: Reactivity: Fluoride enhances electrophilicity, making it a potent glycosyl donor in synthesis. Stability: Requires storage at 2–8°C , whereas the ethylsulfanyl analog may exhibit better thermal stability due to sulfur’s electron-donating effects. Stereochemical Flexibility: Fluoride’s small size allows for precise stereochemical control in reactions.

Hydroxymethyl-Substituted Derivative

Compound : 2-Ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol .
Key Differences :

  • Position 6 : Hydroxymethyl (-CH₂OH) replaces both methyl and phenylmethoxymethyl groups.
  • Impact :
    • Solubility : Hydroxymethyl increases water solubility but reduces membrane permeability.
    • Stability : Lack of benzyl protection makes it prone to oxidation or enzymatic degradation.
    • Safety Profile : Requires medical consultation upon exposure due to higher reactivity .

Triazolylmethoxy-Modified Analog

Compound : (2S,3S,4R,5S,6S)-2-[[4-[[1-[2-[2-[2-(2-Hydroxyethyloxy)ethoxy]ethoxy]ethyl]-1,2,3-triazol-4-yl]methoxy]phenyl]methylsulfanyl]-6-methyl-oxane-3,4,5-triol .
Key Differences :

  • Substituent at Position 2 : Triazolylmethoxy-polyethylene glycol (PEG)-like chain replaces ethylsulfanyl.
  • Impact: Solubility: PEG-like chains enhance aqueous solubility. Biological Activity: Potential for targeted delivery via click chemistry or receptor interactions. Synthetic Complexity: Introduces challenges in purification compared to the simpler ethylsulfanyl analog.

Tabulated Comparison of Key Properties

Property Target Compound Methoxy Analog Fluorinated Derivative Hydroxymethyl Derivative
Position 2 Substituent Ethylsulfanyl Methoxy Fluoride Ethylsulfanyl
Position 6 Substituent Methyl + Benzyl Benzyl Benzyl Hydroxymethyl
LogP (Estimated) ~5.2 ~3.7 ~6.0 ~1.8
CCS [M+H]+ (Ų) Not Reported 242.6 Not Reported Not Reported
Stability High (benzyl groups) Moderate Low (requires refrigeration) Low
Biological Potential Antibacterial? Unlikely Synthetic tool Limited

Research Implications

  • Antibacterial Activity : Trisindoline derivatives with bromine substituents (e.g., 5-Tris and 6-Tris) show that substituent position critically affects DNA gyrase inhibition . By analogy, the ethylsulfanyl group in the target compound may confer unique interactions with bacterial enzymes.
  • Synthetic Utility : Compared to fluorinated derivatives , the ethylsulfanyl group offers a balance between stability and reactivity for glycosylation or nucleophilic substitution.

Biological Activity

2-Ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane, with the CAS number 99409-34-4, is a complex organic compound characterized by its unique molecular structure and potential biological activities. Its molecular formula is C29H34O4SC_{29}H_{34}O_{4}S, and it has a molecular weight of approximately 478.64 g/mol. The compound features an ethylsulfanyl group and multiple phenylmethoxy substituents, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC29H34O4S
Molecular Weight478.64 g/mol
Melting Point52-54 °C
LogP6.24050
Flash Point>230 °F

The biological activity of 2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane is primarily attributed to its structural components:

  • Ethylsulfanyl Group : This group can participate in redox reactions, influencing various biochemical pathways.
  • Phenylmethoxy Groups : These groups are capable of engaging in binding interactions with proteins and other biomolecules, potentially modulating their activity.

Potential Therapeutic Applications

Research indicates that this compound may have applications in various fields, including:

  • Anticancer Research : Preliminary studies suggest that the compound may inhibit certain cancer cell lines through apoptosis induction.
  • Antimicrobial Activity : The compound has shown promise against various bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : Investigations into its neuroprotective properties are ongoing, particularly relating to oxidative stress modulation.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study conducted on human cancer cell lines demonstrated that 2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane exhibited cytotoxic effects, leading to decreased cell viability and increased apoptosis markers. The mechanism was linked to the activation of caspase pathways.
  • Antimicrobial Properties :
    • In vitro tests revealed that the compound displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent.
  • Neuroprotection :
    • Research focused on neurodegenerative models indicated that the compound could reduce neuronal cell death induced by oxidative stress, highlighting its potential for treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2,3,4-Tri-O-benzyl-1-thio-L-fucopyranosideLacks ethylsulfanyl groupLimited anticancer properties
Ethyl 2,3,4-tri-O-benzyl-1-thio-L-fucopyranosideSimilar structural frameworkModerate antimicrobial activity

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